Benzyl methanesulfonate

概述

描述

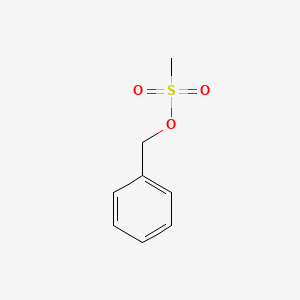

Benzyl methanesulfonate is an organic compound with the molecular formula C8H10O3S. It is a colorless liquid known for its role as an intermediate in organic synthesis. The compound is characterized by its methanesulfonate ester functional group, which is derived from methanesulfonic acid. This compound is used in various chemical reactions due to its reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions: Benzyl methanesulfonate can be synthesized through the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methylene chloride at room temperature. The general reaction is as follows: [ \text{C6H5CH2OH} + \text{CH3SO2Cl} \rightarrow \text{C6H5CH2OSO2CH3} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The process ensures the removal of by-products and purification of the final product through distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles. For example, it can react with amines to form benzyl amines.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in reactions where the benzyl group is oxidized or reduced.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles that react with this compound.

Solvents: Reactions are often carried out in polar aprotic solvents like dimethylformamide or methylene chloride.

Catalysts: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products:

Benzyl amines: Formed through substitution with amines.

Benzyl ethers: Formed through substitution with alkoxides.

科学研究应用

Benzyl methanesulfonate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

作用机制

The mechanism of action of benzyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites in biological molecules, resulting in various biochemical effects. The molecular targets include nucleic acids and proteins, where the compound can induce alkylation and subsequent biological responses.

相似化合物的比较

Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a benzyl group.

Methyl methanesulfonate: Contains a methyl group instead of a benzyl group.

Benzyl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group.

Uniqueness: Benzyl methanesulfonate is unique due to its specific reactivity profile, which allows for selective substitution reactions. Its stability and ease of handling make it a preferred reagent in organic synthesis compared to other methanesulfonates.

生物活性

Benzyl methanesulfonate (BMS) is an organic compound with the formula CHOS, known for its diverse biological activities. This article explores the biological effects of BMS, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, along with relevant case studies and research findings.

This compound is a sulfonate ester that can be synthesized through various methods, including the reaction of benzyl alcohol with methanesulfonyl chloride. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, BMS exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BMS were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

These results indicate that BMS is particularly effective against common pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vivo experiments demonstrated that BMS significantly reduced inflammation in animal models. For instance, compounds derived from BMS showed a reduction in carrageenan-induced paw edema by over 90% at specific dosages . This highlights the compound's potential utility in developing anti-inflammatory medications.

Cytotoxic Activity

Research into the cytotoxic effects of BMS has revealed its ability to induce cell death in various cancer cell lines. A study assessed the cytotoxicity of BMS derivatives against human leukemia cells (HL60 and Jurkat) and melanoma cells (B16F10). The results indicated that certain derivatives of BMS reduced cell viability significantly, with IC values ranging from 0.68 to 2.89 µM across different cell lines . This suggests that BMS could be a candidate for further development in cancer therapy.

Case Studies

- Antiplasmodial Activity : A study investigated the antiplasmodial effects of compounds related to this compound against Plasmodium falciparum, the causative agent of malaria. The IC values ranged from 0.85 to 2.07 µM for resistant and sensitive strains, respectively, indicating promising antimalarial activity .

- Cytotoxic Mechanisms : Another research focused on the mechanisms of action of BMS derivatives on cancer cells. It was found that these compounds induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential . This mechanism underscores the potential of BMS derivatives as anticancer agents.

属性

IUPAC Name |

benzyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKRMIJRCHPKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204362 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55791-06-5 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。